molecular formula C11H12N4O2S2 B3865120 1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea

1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea

Cat. No.: B3865120
M. Wt: 296.4 g/mol
InChI Key: JAAXABKHRSXYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiourea group, a hydroxyethyl group, and a sulfanyl-oxadiazole moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide in the presence of a base to form the 1,3,4-oxadiazole ring.

    Introduction of the phenyl group: The oxadiazole intermediate is then reacted with a phenyl isothiocyanate to introduce the phenyl group.

    Addition of the hydroxyethyl group: Finally, the hydroxyethyl group is introduced through a nucleophilic substitution reaction with an appropriate hydroxyethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxyethyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxadiazole ring may interact with nucleic acids or proteins, affecting their function. The hydroxyethyl group can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-3-phenylthiourea: Lacks the oxadiazole ring, resulting in different reactivity and applications.

    1-(2-Hydroxyethyl)-3-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea: Contains a methyl group instead of a sulfanyl group, affecting its chemical properties.

    1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-thiadiazol-2-yl)phenyl]thiourea: Features a thiadiazole ring instead of an oxadiazole ring, leading to different biological activities.

Uniqueness

1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea is unique due to the presence of the sulfanyl-oxadiazole moiety, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S2/c16-6-5-12-10(18)13-8-3-1-7(2-4-8)9-14-15-11(19)17-9/h1-4,16H,5-6H2,(H,15,19)(H2,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAXABKHRSXYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)NC(=S)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea
Reactant of Route 4
1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea
Reactant of Route 5
1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea
Reactant of Route 6
1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.